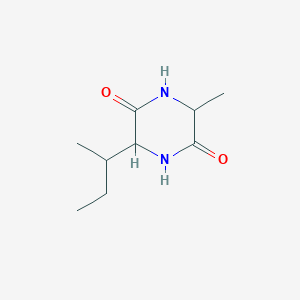
Cyclo(Ile-Ala)
Descripción general
Descripción
Este compuesto tiene una fórmula molecular de C9H16N2O2 y un peso molecular de 184.24 g/mol . La estructura cíclica de Ciclo(Ile-Ala) se forma mediante enlaces peptídicos entre los aminoácidos, lo que da como resultado una configuración cíclica estable . Este compuesto es de interés debido a sus posibles actividades biológicas y aplicaciones en varios campos.
Aplicaciones Científicas De Investigación
Ciclo(Ile-Ala) tiene una amplia gama de aplicaciones de investigación científica debido a sus propiedades únicas y actividades biológicas . En química, sirve como plantilla para el diseño de nuevos péptidos cíclicos con posibles aplicaciones terapéuticas . En biología, se estudia Ciclo(Ile-Ala) por sus propiedades antimicrobianas y anticancerígenas . Se ha demostrado que inhibe el crecimiento de ciertas cepas bacterianas y que exhibe efectos citotóxicos contra líneas celulares cancerosas . En medicina, se explora Ciclo(Ile-Ala) por su potencial como fármaco candidato para diversas enfermedades . Además, encuentra aplicaciones en la industria como bloque de construcción para la síntesis de moléculas bioactivas y como estándar para métodos analíticos .
Safety and Hazards
Direcciones Futuras
Cyclic peptides like Cyclo(Ile-Ala) have been recognized for their medicinal properties . They show therapeutic potential as a result of greater resistance to in vivo enzymatic degradation as well as greater bioavailability than non-cyclic analogs . Therefore, future research could focus on exploring the therapeutic potential of Cyclo(Ile-Ala) and similar compounds.
Mecanismo De Acción
El mecanismo de acción de Ciclo(Ile-Ala) implica su interacción con dianas y vías moleculares específicas . Se ha informado que inhibe ciertas enzimas e interrumpe los procesos celulares, lo que lleva a sus efectos biológicos . Por ejemplo, se ha demostrado que Ciclo(Ile-Ala) inhibe la actividad de las proteasas, que son enzimas involucradas en la degradación de proteínas . Esta inhibición puede provocar la acumulación de proteínas y la interrupción de las funciones celulares . Además, Ciclo(Ile-Ala) puede interactuar con las membranas celulares, afectando su integridad y permeabilidad .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: Ciclo(Ile-Ala) se puede sintetizar utilizando técnicas de síntesis de péptidos tanto en fase sólida como en fase líquida . En la síntesis en fase sólida, los aminoácidos se añaden secuencialmente a un soporte sólido, y cada adición va seguida de pasos de desprotección y acoplamiento para formar los enlaces peptídicos . El paso final de ciclación implica la formación de la estructura cíclica mediante la unión de los aminoácidos terminales . La síntesis en fase líquida implica el acoplamiento en fase de solución de aminoácidos protegidos, seguido de la ciclación para formar el dipéptido cíclico .
Métodos de producción industrial: La producción industrial de Ciclo(Ile-Ala) generalmente implica la síntesis de péptidos en fase sólida a gran escala debido a su eficiencia y escalabilidad . El uso de sintetizadores de péptidos automatizados permite la producción rápida y reproducible del compuesto . Además, se emplean técnicas de purificación como la cromatografía líquida de alto rendimiento (HPLC) para garantizar la alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Ciclo(Ile-Ala) experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Estas reacciones pueden modificar los grupos funcionales presentes en el compuesto, lo que lleva a la formación de diferentes derivados .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de Ciclo(Ile-Ala) incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Las reacciones de sustitución pueden implicar nucleófilos como aminas o tioles . Las condiciones de reacción, incluida la temperatura, el pH y el disolvente, se optimizan para lograr las transformaciones deseadas .
Principales productos formados: Los principales productos formados a partir de las reacciones de Ciclo(Ile-Ala) dependen de los reactivos y las condiciones específicas utilizadas . Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .
Comparación Con Compuestos Similares
Ciclo(Ile-Ala) se puede comparar con otros dipéptidos cíclicos, como Ciclo(Ala-Val), Ciclo(Ile-Val) y Ciclo(Leu-Ala) . Estos compuestos comparten estructuras cíclicas similares, pero difieren en su composición de aminoácidos . La combinación única de isoleucina y alanina en Ciclo(Ile-Ala) contribuye a sus propiedades y actividades biológicas distintivas . Por ejemplo, Ciclo(Ile-Ala) puede exhibir diferentes actividades antimicrobianas o anticancerígenas en comparación con otros dipéptidos cíclicos . La comparación de estos compuestos ayuda a comprender las relaciones estructura-actividad e identificar las características clave responsables de sus efectos biológicos .
Propiedades
IUPAC Name |
3-butan-2-yl-6-methylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-4-5(2)7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRIJDPCYNFZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334341 | |
| Record name | 3-(2-Butanyl)-6-methyl-2,5-piperazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90821-99-1 | |
| Record name | 3-(2-Butanyl)-6-methyl-2,5-piperazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the known natural sources of Cyclo(Ile-Ala)?
A1: Cyclo(Ile-Ala) has been isolated from several natural sources, including:
- The seeds of Euryale ferox Salisb (also known as prickly water lily or Gorgon nut) [].
- The fermentation broth of the coral-derived bacteria Brevibacterium sp. [, ].
- The roots of Panax notoginseng (a species of ginseng) [].
- The insect Periplaneta americana (American cockroach) [].
Q2: Is Cyclo(Ile-Ala) always found in its pure form in these sources?
A2: Not necessarily. In some cases, Cyclo(Ile-Ala) is found as a mixture with other closely related cyclodipeptides. For instance, in the roots of Panax notoginseng, it was found as a 2:1 mixture with Cyclo(Leu-Ala) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetic acid](/img/structure/B2846171.png)
![1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2846172.png)

![2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B2846175.png)


![3'-(3-Fluorophenyl)-5-methylspiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2846180.png)


![5-(4-benzylpiperidin-1-yl)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846188.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2846189.png)

